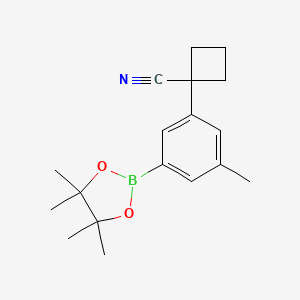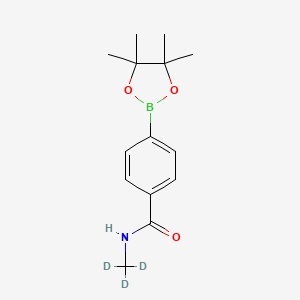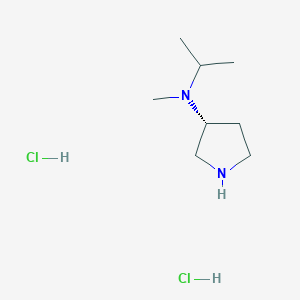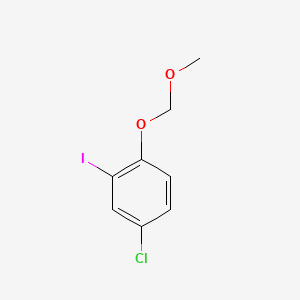![molecular formula C12H8BrN3O B14032795 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a compound that belongs to the class of benzo[d][1,2,3]triazoles These compounds are known for their diverse biological activities and are widely used in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the cycloaddition reaction of azides with alkynes, known as the “click” reaction. This reaction is often catalyzed by copper(I) ions. The starting materials for this synthesis include 6-bromo-1H-benzo[d][1,2,3]triazole and phenol derivatives. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzo[d][1,2,3]triazole derivatives.
Substitution: Various substituted benzo[d][1,2,3]triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interacting with the active site or allosteric sites. The presence of the bromo group and the phenol moiety enhances its binding affinity and specificity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Benzo[d][1,2,3]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both the bromo group and the phenol moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and possess unique therapeutic properties.
Propiedades
Fórmula molecular |
C12H8BrN3O |
|---|---|
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
3-(6-bromobenzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H8BrN3O/c13-8-4-5-11-12(6-8)16(15-14-11)9-2-1-3-10(17)7-9/h1-7,17H |
Clave InChI |
QRQLXHHKQIWDCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)N2C3=C(C=CC(=C3)Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)



![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
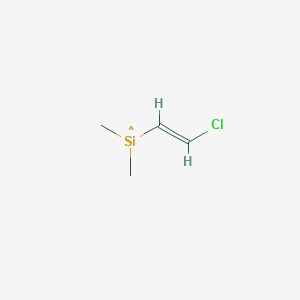

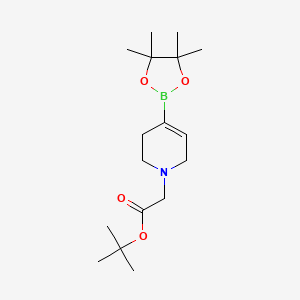
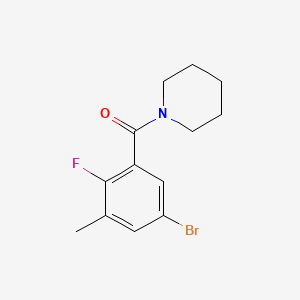
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
